![molecular formula C15H13ClO3 B14450661 3-Biphenylacetic acid, 4'-chloro-4-methoxy- CAS No. 77894-08-7](/img/structure/B14450661.png)
3-Biphenylacetic acid, 4'-chloro-4-methoxy-
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Overview
Description
3-Biphenylacetic acid, 4’-chloro-4-methoxy- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond. The compound also features a chloro group at the 4’ position and a methoxy group at the 4 position on the biphenyl core. These substituents significantly influence the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’-chloro-4-methoxy- typically involves several steps, starting from readily available starting materials. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 3-Biphenylacetic acid, 4’-chloro-4-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization, distillation, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Biphenylacetic acid, 4’-chloro-4-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated biphenyl derivatives. Substitution reactions can result in a variety of substituted biphenyl compounds.
Scientific Research Applications
3-Biphenylacetic acid, 4’-chloro-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-4-methoxy- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Biphenylacetic acid: Lacks the chloro and methoxy substituents, resulting in different chemical properties and reactivity.
4’-Chloro-4-methoxy-biphenyl: Similar structure but without the acetic acid group, affecting its solubility and reactivity.
4-Biphenylacetic acid: Similar to 3-Biphenylacetic acid, 4’-chloro-4-methoxy-, but without the chloro and methoxy groups.
Uniqueness
The presence of both chloro and methoxy groups in 3-Biphenylacetic acid, 4’-chloro-4-methoxy- makes it unique compared to its analogs
Properties
CAS No. |
77894-08-7 |
---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-2-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-7-4-11(8-12(14)9-15(17)18)10-2-5-13(16)6-3-10/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
XJQBKQUXUQRYJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
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